methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate

Description

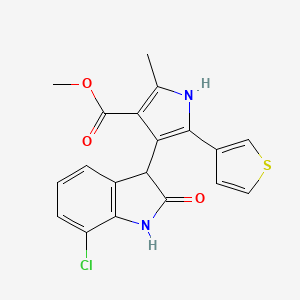

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic hybrid molecule combining pyrrole, indole, and thiophene moieties. Its structure features a 7-chloro-substituted 2-oxoindole fused to a methyl-pyrrole core, with a thiophen-3-yl group at the 5-position and a methyl ester at the 3-position.

Properties

Molecular Formula |

C19H15ClN2O3S |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H15ClN2O3S/c1-9-13(19(24)25-2)15(16(21-9)10-6-7-26-8-10)14-11-4-3-5-12(20)17(11)22-18(14)23/h3-8,14,21H,1-2H3,(H,22,23) |

InChI Key |

LSGKSDVEUIUGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds possess significant antibacterial and antifungal properties. For instance, methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate demonstrated notable efficacy against various pathogens due to its heterocyclic structure .

- Anticancer Properties : Compounds featuring indole and pyrrole frameworks have been evaluated for their anticancer activities. In vitro studies have revealed that such compounds can inhibit tumor cell growth effectively. For example, methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has shown promising results in inhibiting cancer cell lines .

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit key enzymes involved in inflammatory processes. For instance, some pyrrole-based compounds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

Synthesis and Mechanism of Action

The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Pyrrole Ring : Utilizing cyclization reactions under controlled conditions.

- Substitution Reactions : Introducing halogen or methoxy groups to enhance biological activity.

- Carboxylation : Converting precursor compounds into carboxylic acid derivatives followed by esterification to yield the final product.

The exact mechanism of action often involves modulation of enzyme activity or receptor interactions, leading to therapeutic effects such as reduced inflammation or inhibited cell proliferation.

Antimicrobial Study

A study conducted on pyrrole derivatives highlighted their potential as antimicrobial agents. The synthesized compounds were screened against various bacterial strains, revealing significant zones of inhibition attributed to the presence of the heterocyclic ring structure .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

Anticancer Evaluation

Another investigation focused on the anticancer properties of related compounds through the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited high levels of cytotoxicity against human tumor cells with mean GI50 values significantly lower than standard chemotherapeutics .

| Compound | Mean GI50 (μM) | Activity Type |

|---|---|---|

| Compound A | 15.72 | Antitumor |

| Compound B | 20.45 | Antitumor |

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrrole-indole hybrid core distinguishes it from other heterocyclic systems. For example:

- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () shares the thiophen-3-yl and ester groups but employs a tetrahydropyridine core instead.

- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo-pyrimidine core, which introduces sulfur and nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capacity compared to the target compound’s pyrrole-indole system .

Substituent Effects

- Thiophen-3-yl Group : Present in both the target compound and ’s tetrahydropyridine derivative, this substituent contributes π-π stacking interactions in crystal packing and modulates lipophilicity. In , the thiophene’s electron-rich nature correlates with a melting point of 159–152°C, suggesting similar thermal stability for the target compound .

- Chloro and Carbonyl Groups: The 7-chloro-2-oxoindole moiety in the target compound parallels the 4-nitrophenyl and thioxo groups in 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (). Both substituents enhance electrophilicity, but the nitro group in ’s compound shows stronger electron-withdrawing effects (IR peak at 1380 cm⁻¹ for NO₂) compared to the target’s chloro group .

Physicochemical Properties

However, trends from analogous structures include:

The higher melting point of ’s compound (190.9°C) reflects stronger intermolecular forces due to nitro and thioxo groups, whereas ’s compound exhibits lower thermal stability, possibly due to the less polar thiophene and tosyl groups .

Structural and Spectroscopic Insights

Crystallographic Considerations

If the target compound’s crystal structure were determined, methodologies like SHELXL () would refine puckering parameters for its non-planar rings.

Spectroscopic Trends

- IR Spectroscopy : ’s compound shows carbonyl stretches at 1700 cm⁻¹, comparable to the target’s 2-oxoindole moiety. ’s dual carbonyl peaks (1700, 1689 cm⁻¹) suggest conjugation differences that may arise in the target compound’s fused system .

- NMR Spectroscopy : reports ¹H NMR shifts at δ 2.5–3.3 ppm for methyl groups, a range likely applicable to the target’s 2-methyl-pyrrole substituent .

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family. Its unique structure, which includes an indole moiety and various functional groups, suggests significant potential for biological activity. This article provides a comprehensive examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 410.85 g/mol. The presence of the methoxy, methyl, and carbonyl groups contributes to its reactivity and biological activity. The compound's structure is illustrated below:

| Chemical Structure |

|---|

| Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the pyrrole ring through cyclization reactions.

- Substitution reactions to introduce various functional groups.

- Oxidation and reduction steps using reagents such as potassium permanganate and sodium borohydride.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole and pyrrole have shown effectiveness against various pathogens in vitro, suggesting potential applications in treating infections.

Anticancer Potential

Research into the anticancer properties of pyrrole derivatives has revealed promising results. The compound may interact with specific enzymes or receptors involved in cancer progression. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines and induce apoptosis .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been explored through various assays. Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced inflammation and pain in various conditions .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound was tested against a range of bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments were conducted on cancer cell lines treated with this compound. The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(4-hydroxyphenyl)-2-methyl-4-(7-chloro-indol) | Hydroxy group instead of methoxy | Moderate antibacterial activity |

| Methyl 5-(4-chlorophenyl)-2-methyl-4-(7-bromo-indol) | Bromo instead of chloro | Enhanced anticancer activity |

| Methyl 5-(4-methoxyphenyl)-4-(5-fluoro-indol) | Fluoro group increases lipophilicity | Strong anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrole-indole-thiophene scaffold in this compound?

- Methodological Answer : Multi-step synthesis typically involves coupling indole and pyrrole precursors via cyclocondensation. For example:

- Step 1 : Prepare the 7-chloro-2-oxindole core via Friedel-Crafts acylation or oxidative cyclization of substituted anilines.

- Step 2 : Functionalize the indole at the 3-position with a methyl group using alkylation or cross-coupling reactions.

- Step 3 : Introduce the thiophene-3-yl moiety via Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of thiophene .

- Step 4 : Install the methyl carboxylate group via esterification under acidic or basic conditions.

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s regiochemistry?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze coupling patterns and chemical shifts:

- The indole NH proton appears as a broad singlet near δ 10–12 ppm.

- Thiophene protons exhibit distinct splitting patterns (e.g., δ 7.2–7.5 ppm for β-thiophene protons).

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the oxoindole and ester).

- HSQC/HMBC : Correlate protons to carbons to verify connectivity, particularly between the pyrrole and thiophene moieties .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX address challenges in resolving the compound’s conformational flexibility?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data to model torsional angles and hydrogen bonding.

- SHELX Refinement :

- Apply restraints for disordered atoms (e.g., thiophene ring) using AFIX commands.

- Analyze thermal displacement parameters (Ueq) to assess dynamic disorder in the pyrrole ring .

- Validation : Cross-check with Cremer-Pople puckering parameters for non-planar rings (e.g., pyrrole or indole deviations) using software like PLATON .

Q. What contradictions arise in structure-activity relationship (SAR) studies for analogs of this compound, and how can they be resolved?

- Methodological Answer :

- Case Study : In progesterone receptor modulators ( ), small substituents (e.g., 3,3-dimethyl) confer antagonism, while bulkier groups (e.g., spirocyclohexyl) induce agonism. For this compound:

- Hypothesis : The 7-chloro group may enhance steric hindrance, altering receptor binding.

- Experimental Design :

- Synthesize analogs with halogen substitutions (F, Br) at the indole 7-position.

- Test in vitro binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts.

- Data Contradictions : If thiophene orientation (3- vs. 2-substitution) yields opposing SAR trends, perform DFT calculations (e.g., Gaussian09) to compare electronic profiles (Mulliken charges) and steric maps .

Q. How can computational modeling predict metabolic stability of the methyl ester group in vivo?

- Methodological Answer :

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to:

- Identify esterase cleavage sites (e.g., liver carboxylesterases).

- Simulate hydrolysis rates under physiological pH (7.4).

- Validation :

- Compare with LC-MS/MS data from hepatic microsome assays (human/rat).

- Modify the ester to a tert-butyl or benzyl group if rapid hydrolysis is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.